molecular formula C21H20N2O6 B2786117 Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1357935-42-2

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2786117
CAS No.: 1357935-42-2
M. Wt: 396.399
InChI Key: OWRCGQCBGMGLJI-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based compound featuring a methoxy group at position 6, a methyl carboxylate at position 2, and a 3-methoxyphenyl carbamoyl methoxy substituent at position 2. This structure is optimized for interactions with biological targets, particularly P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells . Its synthesis involves esterification of the quinoline-4-carboxylic acid intermediate using methyl iodide under basic conditions, followed by coupling with 3-methoxyphenyl carbamoyl methoxy groups .

Properties

IUPAC Name

methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-14-6-4-5-13(9-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-8-7-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRCGQCBGMGLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxyquinoline-2-carboxylic acid with 3-methoxyaniline in the presence of coupling agents to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is characterized by its quinoline backbone, which is known for its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.

Biological Applications

  • Anticancer Activity :
    • Recent studies have investigated the cytotoxic effects of quinoline derivatives, including this compound, against various cancer cell lines. Research indicates that certain derivatives exhibit significant activity against multidrug-resistant cancer cells by inhibiting P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer therapy .
  • Antimicrobial Properties :
    • Quinoline derivatives have been explored for their antimicrobial activities. The modifications in the this compound structure may enhance its efficacy against bacterial strains, particularly those exhibiting resistance to conventional antibiotics .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, quinoline derivatives are being studied for their ability to inhibit bacterial DNA gyrase and topoisomerase, which are crucial for bacterial replication .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Quinoline Synthesis : The initial formation of the quinoline core can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent steps involve the introduction of methoxy and carbamoyl groups, which can be accomplished using standard organic synthesis techniques such as nucleophilic substitution and acylation reactions.

Case Study 1: P-glycoprotein Inhibition

A study evaluated a series of quinoline derivatives for their ability to inhibit P-glycoprotein, with promising results for compounds similar to this compound. The findings suggest that modifications at specific positions on the quinoline ring significantly affect P-gp inhibition and cytotoxicity .

Case Study 2: Antimicrobial Screening

Research conducted on various quinoline derivatives demonstrated their effectiveness against resistant bacterial strains. This compound was included in the screening process, revealing noteworthy antimicrobial activity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/OrganismReference
This compoundCytotoxicityMultidrug-resistant cancer cells
This compoundAntimicrobialResistant bacterial strains
This compoundEnzyme InhibitionDNA gyrase

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s biological activity and physicochemical properties are influenced by substituents at positions 2, 4, and 6 of the quinoline core. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name / ID Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 3-Methoxyphenyl carbamoyl methoxy C₂₁H₂₀N₂O₆ 396.40 P-gp inhibition (inferred)
Enamine Ltd. Compound () 4-Methoxyphenyl carbamoyl methoxy C₂₁H₂₀N₂O₆ 396.40 Not specified (building block)
Compound 2 () 3-Methoxybenzyloxy C₁₉H₁₈N₂O₃ 322.36 Bio-evaluated for antimicrobial activity
Compound 8 () 4-Chlorobenzyloxy C₁₈H₁₅ClN₂O₃ 342.78 Anticancer potential
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate () Chloro, trifluoromethyl C₁₃H₉ClF₃NO₂ 303.66 Not specified (structural analogue)
Key Observations:
  • Substituent Position Matters : The target compound’s 3-methoxyphenyl carbamoyl group distinguishes it from Enamine Ltd.’s 4-methoxyphenyl analogue, which may alter steric and electronic interactions with biological targets .
  • Carbamoyl vs.

Biological Activity

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 1357935-42-2) is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

PropertyValue
Molecular Formula C21H20N2O6
Molecular Weight 396.4 g/mol
CAS Number 1357935-42-2

The compound features a methoxy group and a carbamoyl moiety, which contribute to its biological properties. The quinoline core is a well-established scaffold in drug discovery, particularly for anticancer and antimicrobial agents.

The biological activity of this compound primarily involves:

  • Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Interaction with P-glycoprotein (P-gp) : Studies have indicated that quinoline derivatives can act as P-gp inhibitors, potentially enhancing the efficacy of co-administered drugs by preventing their efflux from cells .
  • Induction of Apoptosis : The compound may trigger apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.010 to 0.042 µM against MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer) cell lines .

Antimicrobial Properties

Quinoline derivatives are also investigated for their antimicrobial activity. The presence of methoxy and carbamoyl groups enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. This has been observed in compounds structurally related to this compound.

Case Studies

  • Antitumor Efficacy : A study focusing on a series of quinoline derivatives revealed that one analogue demonstrated potent antiproliferative activity against multiple cancer cell lines, with mechanisms involving tubulin disruption and apoptosis induction .
  • P-glycoprotein Inhibition : Another investigation into quinoline analogues highlighted the importance of specific substitutions in enhancing P-gp inhibition, suggesting that this compound could similarly enhance drug retention in resistant cancer cells .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Heterocyclization : Formation of the quinoline core using methods like Gould-Jacobs or Friedländer reactions, often starting from substituted anthranilic acid derivatives. (ii) Functionalization : Introduction of the 3-methoxyphenyl carbamoyl methoxy group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-mediated amidation) . (iii) Esterification : Methyl ester formation at the 2-position using methanol under acid catalysis.
  • Key Considerations : Reaction conditions (temperature, solvent, catalysts) must optimize yield and purity. Impurities often arise from incomplete substitution or ester hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at C6 and C3-methoxyphenyl) and ester/carbamoyl linkages.
  • IR : Peaks at ~1700–1750 cm1^{-1} indicate carbonyl groups (ester, carbamate).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS or MALDI-TOF).
    • Validation : Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence biological activity in quinoline derivatives?

  • Experimental Design :
  • Comparative Studies : Synthesize analogs with methoxy groups at C5, C7, or C8 and evaluate activities (e.g., antimicrobial, anticancer) using standardized assays.
  • SAR Analysis : Correlate substituent positions with potency. For example, 6-methoxy derivatives often show enhanced metabolic stability compared to 8-methoxy analogs .
    • Data Contradictions : Some studies report conflicting results—e.g., methoxy groups at C6 may improve solubility but reduce target binding affinity in certain kinase assays. These discrepancies highlight the need for context-specific SAR models .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Challenges :
  • Crystal Quality : Flexible carbamoyl methoxy side chains hinder crystallization.
  • Twinned Data : Common in quinoline derivatives due to planar aromatic systems.
    • Solutions :
  • Cryocooling : Reduces thermal motion for better diffraction.
  • Software Tools : SHELXL (for refinement) and SHELXD (for phase solution) resolve twinning and partial occupancy issues. High-resolution data (>1.0 Å) improves accuracy .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :
  • ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), solubility, and CYP450 interactions. The 3-methoxyphenyl group may increase metabolic stability but reduce aqueous solubility.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like kinases or GPCRs.
    • Validation : Experimental assays (e.g., microsomal stability tests) are required to confirm computational predictions .

Contradictions and Limitations

  • Biological Activity : Some studies report potent anti-inflammatory activity in quinoline-carbamoyl derivatives, while others note limited efficacy due to poor blood-brain barrier penetration. These contradictions necessitate in vivo validation .
  • Synthetic Yield : Literature yields for similar compounds vary widely (40–90%), often due to side reactions during carbamoylation. Optimizing reaction stoichiometry and purification protocols (e.g., column chromatography vs. recrystallization) is critical .

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